molecular formula C23H30N2O5S B14997828 6,7-dimethoxy-N-(2-methoxyethyl)-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

6,7-dimethoxy-N-(2-methoxyethyl)-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Cat. No.: B14997828
M. Wt: 446.6 g/mol
InChI Key: CGMYVMWTNAUQLT-UHFFFAOYSA-N
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Description

6,7-DIMETHOXY-N-(2-METHOXYETHYL)-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is a complex organic compound characterized by its tetrahydroisoquinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-DIMETHOXY-N-(2-METHOXYETHYL)-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of a phenethylamine derivative with an aldehyde.

    Introduction of methoxy groups: Methoxylation reactions are performed using methanol and a suitable catalyst.

    Thioamide formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6,7-DIMETHOXY-N-(2-METHOXYETHYL)-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: Can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding quinoline derivatives.

    Reduction: Formation of tetrahydroisoquinoline derivatives.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

6,7-DIMETHOXY-N-(2-METHOXYETHYL)-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 6,7-DIMETHOXY-N-(2-METHOXYETHYL)-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to alterations in cellular pathways. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE: Lacks the thioamide and methoxyethyl groups.

    N-(2-METHOXYETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE: Lacks the methoxyphenoxy and thioamide groups.

    1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE: Lacks the dimethoxy and thioamide groups.

Uniqueness

6,7-DIMETHOXY-N-(2-METHOXYETHYL)-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is unique due to the presence of multiple functional groups that confer distinct chemical reactivity and biological activity. The combination of methoxy, methoxyethyl, and thioamide groups enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C23H30N2O5S

Molecular Weight

446.6 g/mol

IUPAC Name

6,7-dimethoxy-N-(2-methoxyethyl)-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide

InChI

InChI=1S/C23H30N2O5S/c1-26-12-10-24-23(31)25-11-9-16-13-21(28-3)22(29-4)14-17(16)18(25)15-30-20-8-6-5-7-19(20)27-2/h5-8,13-14,18H,9-12,15H2,1-4H3,(H,24,31)

InChI Key

CGMYVMWTNAUQLT-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=S)N1CCC2=CC(=C(C=C2C1COC3=CC=CC=C3OC)OC)OC

Origin of Product

United States

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